REACTION_CXSMILES
|
C([O-])([O-])=O.[Na+].[Na+].I[C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][NH:12][C:11]2=[O:18].[CH:19]([C:21]1[O:25][C:24](B(O)O)=[CH:23][CH:22]=1)=[O:20]>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCOCC1>[O:18]=[C:11]1[C:10]2[C:15](=[CH:16][CH:17]=[C:8]([C:24]3[O:25][C:21]([CH:19]=[O:20])=[CH:22][CH:23]=3)[CH:9]=2)[N:14]=[CH:13][NH:12]1 |f:0.1.2,5.6.7|
|
Name
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[HP(t-Bu)3]BF4
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Quantity
|
0.52 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C(NC=NC2=CC1)=O
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(O1)B(O)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
30 °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at 30° C. (internal temperature) under an atmosphere nitrogen for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° C. (internal temperature)
|
Type
|
STIRRING
|
Details
|
stirred until TLC analysis
|
Type
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CUSTOM
|
Details
|
completion of the reaction
|
Type
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TEMPERATURE
|
Details
|
The reaction product mixture was cooled to ambient temperature
|
Type
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FILTRATION
|
Details
|
filtered through celite (1 g)
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Type
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WASH
|
Details
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the filter cake was washed with n-BuOH (200 mL)
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Type
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CUSTOM
|
Details
|
The combined filtrates were separated
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Type
|
WASH
|
Details
|
the organic layer was washed twice with a saturated aqueous solution of NaCl (100 mL each)
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Type
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CONCENTRATION
|
Details
|
The organic phase was concentrated down to about 50 mL under vacuum
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with n-BuOH (40 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.5 mmol | |
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |